molecular formula C15H14N2O4S2 B11626893 (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11626893
M. Wt: 350.4 g/mol
InChI Key: PIMKXQWRYARPOD-JYRVWZFOSA-N
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Description

(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzylidene group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Nitrobenzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 3-nitrobenzaldehyde under basic conditions to introduce the nitrobenzylidene group.

    Attachment of Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with a tetrahydrofuran-2-ylmethyl halide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the nitrobenzylidene group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the thiazolidinone ring and nitrobenzylidene group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted thiazolidinone derivatives are formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials with specific properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It is a valuable intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes, inhibiting their activity and disrupting metabolic pathways. The tetrahydrofuran-2-ylmethyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(benzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitro group, resulting in different reactivity and biological activity.

    (5Z)-5-(3-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group, affecting its solubility and bioavailability.

Uniqueness

The presence of both the nitrobenzylidene group and the tetrahydrofuran-2-ylmethyl group in (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the tetrahydrofuran-2-ylmethyl group improves its solubility and bioavailability, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2O4S2/c18-14-13(8-10-3-1-4-11(7-10)17(19)20)23-15(22)16(14)9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2/b13-8-

InChI Key

PIMKXQWRYARPOD-JYRVWZFOSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S

Origin of Product

United States

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